molecular formula C13H17N3O B7808490 4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile

4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile

Cat. No.: B7808490
M. Wt: 231.29 g/mol
InChI Key: FTWMAEDAZJPYBM-UHFFFAOYSA-N
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Description

4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile is a chemical compound that features a morpholine ring attached to a benzonitrile moiety via an ethylamino linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products:

    Oxidation: Oxidized derivatives of the morpholine ring or benzonitrile moiety.

    Reduction: Reduced forms of the benzonitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

    4-{[2-(Piperidin-4-yl)ethyl]amino}benzonitrile: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-{[2-(Pyrrolidin-4-yl)ethyl]amino}benzonitrile: Contains a pyrrolidine ring instead of a morpholine ring.

    4-{[2-(Azepan-4-yl)ethyl]amino}benzonitrile: Features an azepane ring in place of the morpholine ring.

Uniqueness: 4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

4-(2-morpholin-4-ylethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c14-11-12-1-3-13(4-2-12)15-5-6-16-7-9-17-10-8-16/h1-4,15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWMAEDAZJPYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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